

Application Notes and Protocols: BMS-599626 Hydrochloride in Combination with Chemotherapy Agents

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Compound of Interest

Compound Name: BMS-599626 Hydrochloride

Cat. No.: B611975

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Introduction

BMS-599626, also known as AC480, is a potent, orally bioavailable small molecule inhibitor targeting the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases, with particular selectivity for HER1 (EGFR) and HER2.^[1] Overexpression or amplification of HER2 is a key driver in several cancers, most notably in a subset of breast and gastric cancers, making it a critical therapeutic target. The inhibition of HER1 and HER2 signaling pathways can lead to decreased tumor cell proliferation and survival.

Standard-of-care for many HER2-positive cancers involves combination therapies, often pairing a HER2-targeted agent with a cytotoxic chemotherapy drug. Docetaxel, a taxane-based chemotherapeutic, is a frequently used partner in these regimens. It functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis. The distinct mechanisms of action of a HER2 inhibitor like BMS-599626 and a microtubule-stabilizing agent like docetaxel provide a strong rationale for their combined use to achieve synergistic or additive anti-tumor effects and potentially overcome resistance.

This document provides an overview of the available data for BMS-599626 as a monotherapy and outlines detailed, exemplary protocols for evaluating its combination with chemotherapy agents, using docetaxel as a prime example.

Data Presentation

BMS-599626 (AC480) Monotherapy Data

While clinical trial data for the direct combination of BMS-599626 with chemotherapy agents is not publicly available, a phase I monotherapy study in patients with advanced solid tumors expressing EGFR and/or HER2 has provided key safety and pharmacokinetic insights.[\[1\]](#)

Parameter	Value/Observation	Source
Mechanism of Action	Oral pan-HER receptor tyrosine kinase inhibitor	[1]
Maximum Tolerated Dose (MTD)	600 mg/day	[1]
Dose-Limiting Toxicities (at 660 mg/day)	Grade 3 elevation of hepatic transaminases, QTc interval prolongation	[1]
Most Frequent Drug-Related Toxicities	Diarrhea (30%), Asthenia (30%), Skin rash (30%), Anorexia (13%)	[1]
Pharmacokinetics	Cmax and exposure increased with dose	[1]
Clinical Activity (Monotherapy)	11 out of 45 patients had stable disease for ≥ 4 months	[1]
Pharmacodynamic Effects	Changes in biomarkers indicating EGFR and HER-2 pathway inhibition	[1]

Docetaxel Combination Therapy Efficacy (with other HER2-targeted agents)

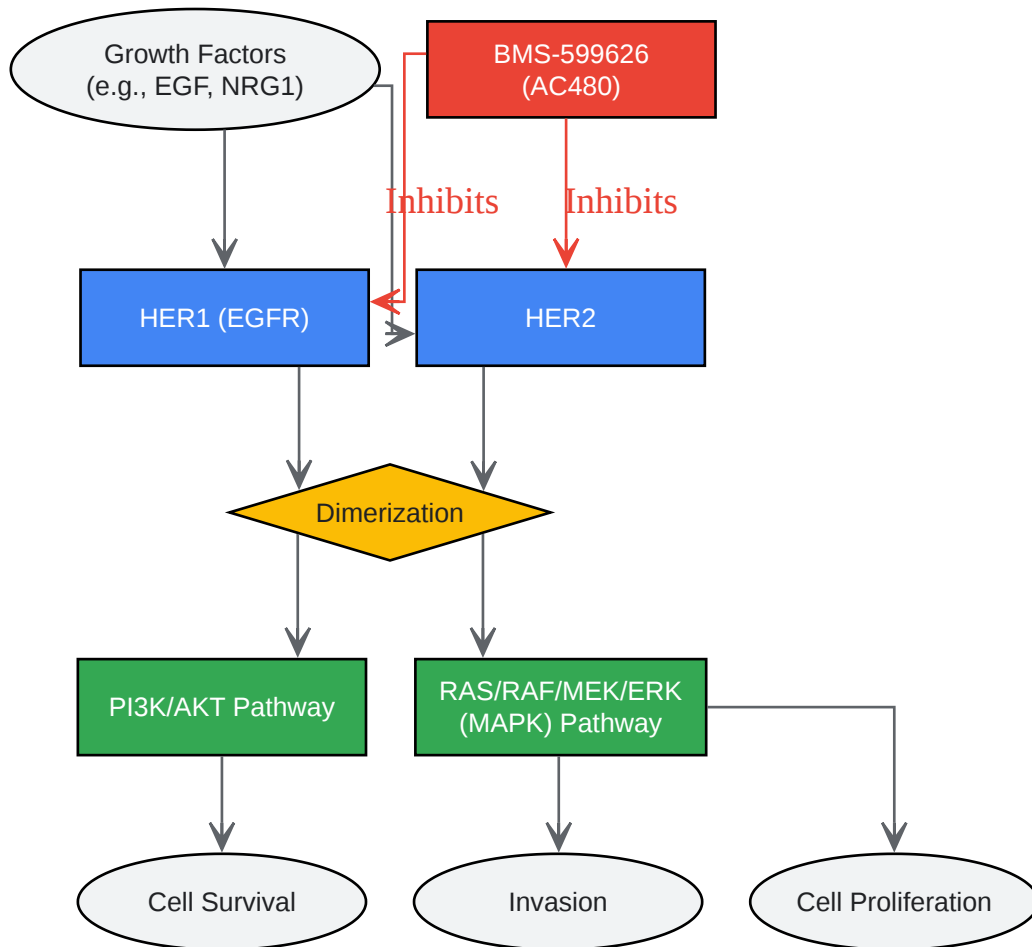
The following table summarizes efficacy data for docetaxel in combination with other HER2-targeted therapies, providing a benchmark for expected outcomes in a potential combination with BMS-599626.

Combination	Cancer Type	Metric	Value	Source
Dasatinib + Docetaxel	Ovarian Cancer (IGROV1 cells)	Combination Index (CI)	0.49 - 0.68 (Synergistic)	[2]
Docetaxel + Radiation	Prostate Cancer (DU-145 xenografts)	Tumor Regression	68.6%	[3]
Docetaxel + Piperine	Taxane-Resistant Prostate Cancer (Xenografts)	Tumor Growth Inhibition vs. Docetaxel alone	114% vs. 217% (p=0.002)	[4]
Trastuzumab + Docetaxel	HER2+ Metastatic Breast Cancer	Overall Response Rate (ORR)	72.7%	[5]
Trastuzumab + Docetaxel + Capecitabine	HER2+ Advanced Breast Cancer	Median Progression-Free Survival	17.9 months	[5]

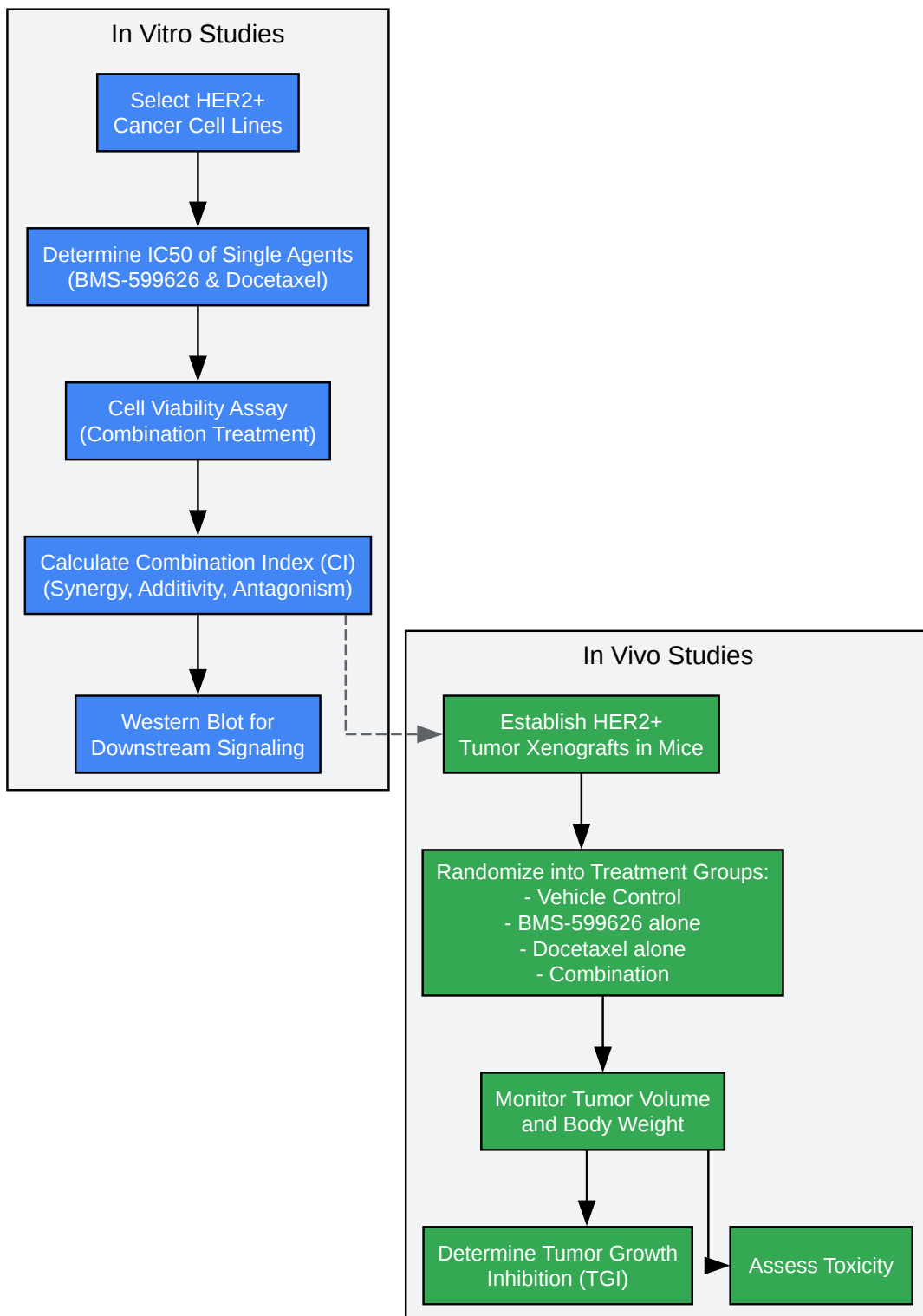
Signaling Pathways and Experimental Workflows

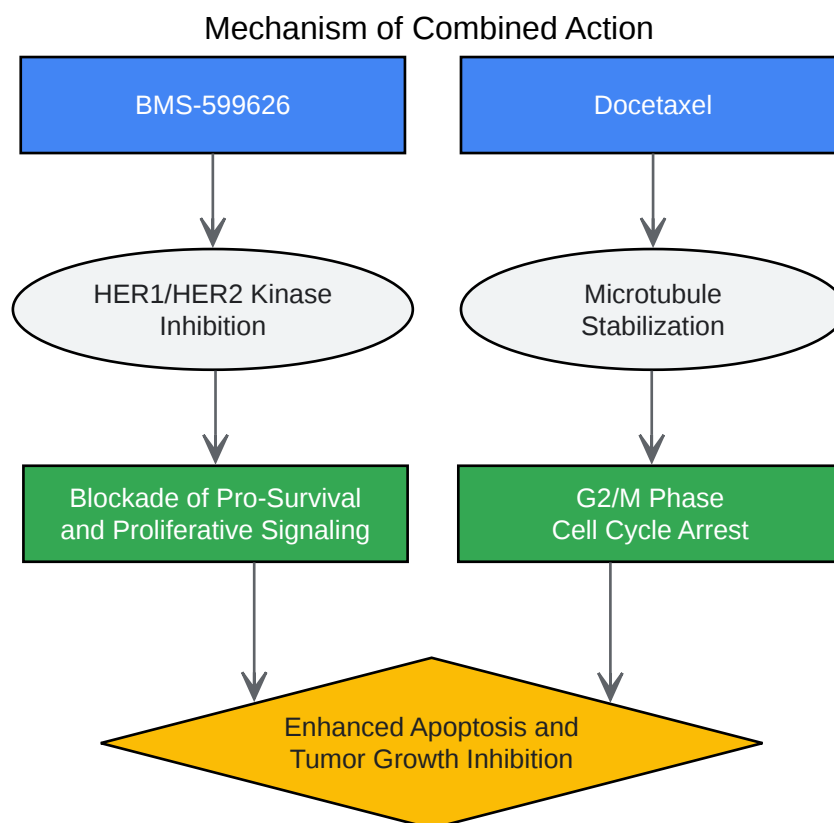
HER1/HER2 Signaling Pathway Inhibition by BMS-599626

HER1/HER2 Signaling Pathway Inhibition



Workflow for BMS-599626 Combination Study





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References

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- 4. Enhanced anti-tumor efficacy and mechanisms associated with docetaxel-piperine combination- in vitro and in vivo investigation using a taxane-resistant prostate cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Results of two open-label, multicenter phase II studies of docetaxel, platinum salts, and trastuzumab in HER2-positive advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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